Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-
Description
The compound Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- features a hybrid structure combining a thieno[2,3-d]pyrimidinone core and a tetrahydro-dioxo-pyrimidine moiety. Key structural attributes include:
- Thienopyrimidinone backbone: A sulfur-containing heterocycle with a 1,4-dihydro-4-oxo group and 5,6-dimethyl substituents.
- Thioacetamide linker: A sulfur bridge (-S-) connecting the thienopyrimidinone to the acetamide group.
- N-Substituent: A 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidine group, which introduces additional hydrogen-bonding and electron-withdrawing properties.
Properties
Molecular Formula |
C15H15N5O4S2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C15H15N5O4S2/c1-5-7(3)26-13-9(5)11(22)19-15(20-13)25-4-8(21)17-10-6(2)16-14(24)18-12(10)23/h4H2,1-3H3,(H,17,21)(H,19,20,22)(H2,16,18,23,24) |
InChI Key |
DSPVUYGCEHJBNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=C(NC(=O)NC3=O)C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Hydrazinolysis of Ethyl Acetate to Acethydrazide
- Reaction: Ethyl acetate reacts with hydrazine hydrate (80%) under reflux conditions to produce acethydrazide.
- Conditions:
- Molar ratio of ethyl acetate to hydrazine hydrate: 1.0–1.5 (preferably 1.2)
- Temperature: Reflux (~78 °C)
- Duration: Approximately 8 hours
- Post-reaction Treatment: Addition of ethanol for azeotropic removal of residual moisture and unreacted ethyl acetate.
- Yield: Approximately 98%
- Notes: This step is critical for producing a pure acethydrazide intermediate, which is sensitive to moisture content.
Step 2: Cyclization with Triphosgene to Form the Heterocyclic Intermediate
- Reaction: Acethydrazide undergoes cyclization with triphosgene in a dry solvent such as 1,2-dichloroethane.
- Conditions:
- Temperature: 50–110 °C (preferably 80 °C)
- Solvent: Aliphatic hydrocarbon, halohydrocarbon, or aromatic alkyl solvents
- Triphosgene is added dropwise at temperatures below 0 °C to control reaction rate and minimize side reactions.
- Yield: Approximately 95%
- Advantages: Triphosgene replaces more hazardous phosgene, reducing equipment requirements and improving safety and cost-effectiveness.
- Post-reaction: Removal of HCl gas and filtration to isolate the white solid intermediate.
Step 3: Alkylation with Monochloroacetone
- Reaction: The cyclized intermediate undergoes alkylation with monochloroacetone.
- Reagents:
- Base: Sodium alkoxide (preferably sodium methoxide or sodium ethoxide)
- Solvent: Polar solvents such as methanol or ethanol
- Conditions:
- Temperature: -20 °C to 80 °C (preferably 60 °C)
- Outcome: Formation of an alkylated intermediate compound ready for ring expansion.
- Notes: The base is prepared in-house to reduce cost, and the reaction conditions are optimized for high yield and minimal byproducts.
Step 4: Ring-Opening and Ring-Expansion to Final Product
- Reaction: The alkylated intermediate undergoes ring-opening and ring-expansion with hydrazine hydrate to form the target tetrahydropyrimidinyl acetamide.
- Conditions:
- Solvent: Fatty alcohols
- Temperature: 60–110 °C (preferably 90 °C)
- Yield: High yield with minimized byproduct formation due to optimized temperature and post-treatment.
- Advantages: This step is optimized for industrial scalability and cost-effectiveness, providing a clean conversion to the final compound.
Summary Table of Preparation Steps
| Step | Reaction Type | Reactants | Conditions | Solvent(s) | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| 1 | Hydrazinolysis | Ethyl acetate + Hydrazine hydrate | Reflux, 8 h, molar ratio 1.2 | Ethanol (for azeotrope) | 98 | Moisture removal critical |
| 2 | Cyclization (Ring closure) | Acethydrazide + Triphosgene | 0 °C dropwise addition, 80 °C | 1,2-Dichloroethane | 95 | Triphosgene safer than phosgene |
| 3 | Alkylation | Intermediate + Monochloroacetone + Base | 60 °C, polar solvent | Methanol/Ethanol | High | Sodium alkoxide base preferred |
| 4 | Ring-opening & Expansion | Alkylated intermediate + Hydrazine hydrate | 90 °C, fatty alcohol solvent | Fatty alcohols | High | Optimized for reduced byproducts and scale-up |
Research Findings and Industrial Relevance
- The use of triphosgene instead of phosgene significantly reduces the toxicity and handling risks associated with the cyclization step, making the process safer and more environmentally friendly.
- The in-house preparation of alkoxide bases and the choice of inexpensive raw materials reduce the overall cost of synthesis.
- Optimization of reaction temperatures and solvent systems in the final ring-expansion step leads to higher yields and fewer impurities, facilitating large-scale production.
- This synthetic route is particularly suitable for producing intermediates for heterocyclic insecticides such as pyrrole aphid ketone (Pymetrozine), which require high purity and selectivity.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetamide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions typically require controlled temperatures and may involve the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a therapeutic agent owing to its structural features that allow for interactions with biological targets.
Anticancer Activity:
Research indicates that compounds containing thieno[2,3-D]pyrimidine moieties can inhibit cancer cell proliferation. The specific acetamide derivative may enhance the efficacy of existing chemotherapeutic agents by targeting multiple pathways involved in tumor growth and survival. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making them candidates for further development in anticancer therapies .
Antimicrobial Properties:
The thioether functional group in the compound contributes to its antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against a range of bacterial strains. This property could be harnessed for developing new antibiotics or disinfectants .
Enzyme Inhibition
Enzyme inhibitors based on pyrimidine and thieno compounds are crucial in drug design. This acetamide derivative has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
Targeting Kinases:
Inhibitors derived from this compound have shown promise in targeting kinases associated with cancer and inflammatory diseases. By blocking these enzymes, the compound could potentially reduce tumor growth and modulate inflammatory responses .
Material Science
Beyond medicinal applications, the unique chemical structure of this acetamide derivative allows for potential use in material science.
Nanomaterials Development:
The compound's properties make it suitable for incorporation into nanomaterials. Research has indicated that such materials can be utilized in drug delivery systems where controlled release is essential. The stability and biocompatibility of these nanomaterials can enhance therapeutic outcomes .
Photocatalytic Applications:
Recent studies have explored the use of similar compounds in photocatalytic degradation of pollutants. The incorporation of this acetamide derivative into photocatalytic systems could improve efficiency in breaking down organic contaminants under light irradiation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s uniqueness lies in its dual pyrimidine motifs and methyl/dioxo substituents . Below is a comparison with structurally related compounds:
Table 1: Key Structural Differences
Key Observations :
- Thienopyrimidinone vs. Pyrimidinone: The target compound’s thieno-fused ring enhances aromaticity and electron delocalization compared to simpler pyrimidinones (e.g., 5.6) .
- N-Substituent : The tetrahydro-dioxo-pyrimidine group is rare; most analogs feature aryl (e.g., p-tolyl ) or heteroaryl groups (e.g., naphthalenyl ). This may improve solubility or target specificity.
- Methyl vs. Bulkier Groups: The 5,6-dimethyl substituents on the thienopyrimidinone likely reduce steric hindrance compared to 3-ethyl or furan/phenyl groups in analogs .
Yield Comparison :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Trends :
- pKa: The predicted pKa (~13) aligns with analogs containing electron-deficient pyrimidinones (e.g., 379236-43-8 ), suggesting similar solubility profiles.
Biological Activity
Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- (CAS No. 606107-76-0), exhibits a unique structure that contributes to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 389.49 g/mol. The structural features include a thieno[2,3-d]pyrimidine moiety which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O3S2 |
| Molar Mass | 389.49 g/mol |
| CAS Number | 606107-76-0 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to Acetamide derivatives. For instance, research involving thieno[3,2-d]pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines including HepG-2 (liver cancer) and HCT116 (colon cancer) with IC50 values indicating effective inhibition of cell proliferation .
Case Study:
A study evaluated the efficacy of a related compound against liver cancer cells (HepG-2) and reported an IC50 value of approximately 12 µM, suggesting promising antitumor activity that warrants further investigation into structure-activity relationships (SAR) .
Antibacterial Activity
Acetamide derivatives have also been tested for antibacterial properties. In vitro assays showed that compounds derived from similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Table: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thieno[3,2-d]pyrimidine derivative | Staphylococcus aureus | 32 |
| Thieno[3,2-d]pyrimidine derivative | Escherichia coli | 64 |
The mechanism by which Acetamide derivatives exert their biological effects is multifaceted. Preliminary studies suggest that these compounds may inhibit specific kinases involved in cell signaling pathways critical for tumor growth and proliferation. Inhibition of the MEK/ERK pathway has been particularly noted as a target for these compounds .
Q & A
Q. Key Data :
| Precursor | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine | DMSO | 120°C | 80 | |
| Analog A | DMF | 100°C | 58 | |
| Derivative B | CH2Cl2 | RT | 60 |
How is this compound characterized, and how should discrepancies in elemental analysis be addressed?
Basic
Characterization Methods :
- 1H NMR : Peaks such as NH protons (δ 12.50 ppm, br. s) and SCH2 groups (δ 4.12 ppm) confirm structure .
- Mass Spectrometry : LC-MS ([M+H]+ at m/z 344.21) validates molecular weight .
- Elemental Analysis : Slight deviations (e.g., C: 45.29% observed vs 45.36% calculated) may arise from hydration or impurities .
Q. Advanced: Resolving Discrepancies
Purity Check : Use HPLC/TLC to rule out impurities (>2% affects accuracy) .
Hydration Analysis : Perform Karl Fischer titration or PXRD to detect hydrated forms.
Alternative Techniques : Employ XPS for direct elemental quantification if combustion analysis fails .
How can biological activity assays be designed to evaluate antimicrobial potential?
Q. Advanced
Strain Selection : Test against Proteus vulgaris and Pseudomonas aeruginosa, which showed moderate inhibition (MIC: 32–64 µg/mL) in related compounds .
Assay Protocol :
- Broth Microdilution : Follow CLSI guidelines in Mueller-Hinton broth.
- Time-Kill Studies : Monitor bactericidal effects at 2× MIC over 24 hours.
Controls : Include ciprofloxacin (positive control) and solvent-only controls .
What computational approaches predict reactivity and binding mechanisms?
Q. Advanced
DFT Calculations : Identify electrophilic/nucleophilic sites to guide synthetic modifications.
Molecular Docking : Simulate interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina .
AI Integration : Apply COMSOL Multiphysics or machine learning to optimize reaction parameters and reduce trial-and-error .
How should contradictory spectroscopic data (e.g., NMR shifts) be interpreted?
Q. Advanced
Solvent Effects : Compare data acquired in the same solvent (e.g., DMSO-d6 for NH proton detection at δ 12.50 ppm) .
Tautomerism : Investigate equilibrium between thione/thiol forms using variable-temperature NMR .
Dynamic Exchange : Use 2D NMR (e.g., NOESY) to resolve overlapping peaks from conformational flexibility .
What frameworks guide experimental design for hypothesis-driven research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
